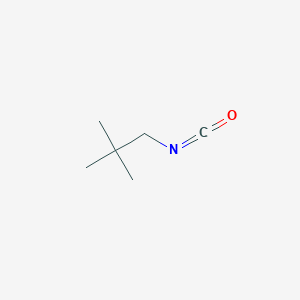

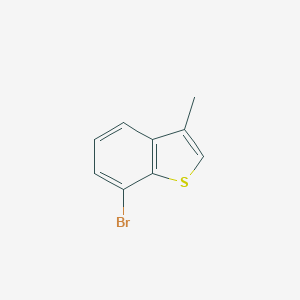

7-Bromo-3-methyl-1-benzothiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

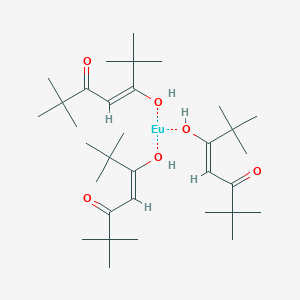

The compound 7-Bromo-3-methyl-1-benzothiophene is a brominated thiophene derivative, which is a class of sulfur-containing heterocyclic compounds. These compounds are of interest due to their potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The presence of bromine atoms in these molecules makes them versatile intermediates for further chemical transformations.

Synthesis Analysis

Several papers discuss the synthesis of brominated benzothiophene derivatives. A practical one-pot synthesis of benzo[b]thiophenes from bromoenynes and o-alkynylbromobenzenes is described, involving Pd-catalyzed C-S bond formation and heterocyclization reactions . Another study presents the synthesis of a benzo[b]thiophene analog starting from 3-bromothiophene, leading to various 7-substituted derivatives . Additionally, a bromocyclization process of ortho-substituted arylmethyl sulfide has been used to synthesize polyhalogenated benzothiophenes, which can be further functionalized .

Molecular Structure Analysis

The molecular structure of brominated benzothiophenes can be elucidated using techniques such as X-ray crystallography, as demonstrated in the synthesis of 7-chloro-3-amino-9-(4-bromophenyl)thieno-[3,2-b]benzothiazine 4,4-dioxide . The crystal structure can reveal important conformational details, such as the planarity of the thiophene ring and the presence of intramolecular hydrogen bonds, which can influence the compound's reactivity and properties.

Chemical Reactions Analysis

Brominated benzothiophenes can undergo various chemical reactions due to the presence of reactive bromine atoms. For instance, the Diels-Alder reaction has been used to create naphthothiazine derivatives from brominated quinones . The reactivity of brominated benzothiophenes allows for the construction of complex molecules, such as natural products and their derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-3-methyl-1-benzothiophene would be influenced by its bromine substituents and the thiophene core. These properties can be studied using spectroscopic methods like NMR and IR spectroscopy, as well as computational methods like density functional theory (DFT) calculations . Such analyses can provide insights into the compound's stability, reactivity, and potential applications.

Scientific Research Applications

Synthesis and Functionalization

7-Bromo-3-methyl-1-benzothiophene and related compounds are used as core structures in the synthesis of various chemically modified derivatives. For instance, Zhao, Alami, and Provot (2017) demonstrated the synthesis of polyhalogenated platforms using a bromocyclization process of ortho-substituted arylmethyl sulfide, which facilitated efficient access to a library of stereo-defined 2,3-disubstituted benzothiophenes (Zhao, Alami, & Provot, 2017).

Electromechanical Properties

The electromechanical properties of these compounds are of significant interest. Kadoya et al. (2020) examined the crystal structure and transistor characteristics of an unsymmetrical organic semiconductor based on a brominated benzothiophene derivative, highlighting its potential for carrier transport in organic electronics (Kadoya et al., 2020).

Organic Semiconductors

Several studies have explored the use of benzothiophene derivatives in organic semiconductors. For example, Ebata et al. (2007) investigated the properties of thin films of organic semiconductors based on dialkyl benzothiophene derivatives, demonstrating their high field-effect mobility and potential in organic field-effect transistors (Ebata et al., 2007).

Medicinal Chemistry

In the field of medicinal chemistry, benzothiophene derivatives have been studied for their pharmacological properties. Banerjee et al. (2011) reported on bromo-benzothiophene carboxamide derivatives as inhibitors of Plasmodium enoyl‐ACP reductase, showing promise for antimalarial drug development (Banerjee et al., 2011).

Organic Chemistry and Catalysis

In organic chemistry, these compounds are used in various synthetic pathways. Petrov, Popova, and Androsov (2015) explored the synthesis of 1-benzothiophen-2-amines, demonstrating the versatility of these compounds in chemical synthesis (Petrov, Popova, & Androsov, 2015).

Safety and Hazards

Future Directions

Thiophene-based analogs, such as 7-Bromo-3-methyl-1-benzothiophene, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives has attracted intensive research due to their wide range of applicability .

properties

IUPAC Name |

7-bromo-3-methyl-1-benzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrS/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECXKOZLYDEAIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1C=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590188 |

Source

|

| Record name | 7-Bromo-3-methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-3-methylbenzo[b]thiophene | |

CAS RN |

17514-70-4 |

Source

|

| Record name | 7-Bromo-3-methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octadecane, 1-[2-(hexadecyloxy)ethoxy]-](/img/structure/B96887.png)

![(R)-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B96890.png)

![3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione](/img/structure/B96894.png)